N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

説明

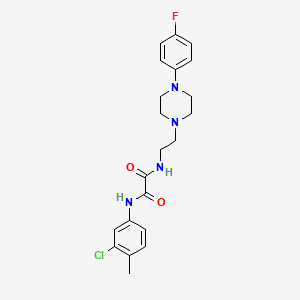

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 898432-26-3) is an oxalamide derivative characterized by:

- N1-substituent: A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity.

- N2-substituent: A 2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl moiety, featuring a piperazine ring para-substituted with a fluorophenyl group.

- Molecular formula: C22H26ClFN4O2 (MW: 432.9 g/mol).

特性

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O2/c1-15-2-5-17(14-19(15)22)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-6-3-16(23)4-7-18/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKLDEUJDWZBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a chloro and methyl substitution on the phenyl ring, a piperazine moiety linked through an ethyl chain, and an oxalamide group. The molecular formula can be expressed as , with a molecular weight of approximately 364.84 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H22ClFN2O2 |

| Molecular Weight | 364.84 g/mol |

| IUPAC Name | N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide |

Synthesis

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylphenylamine with 4-fluorophenol derivatives under conditions that promote the formation of the oxalamide linkage. The reaction can be summarized as follows:

- Formation of the Oxalamide Linkage : The amine reacts with oxalyl chloride to form an intermediate.

- Coupling Reaction : This intermediate is then reacted with the piperazine derivative under controlled conditions to yield the final product.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide exhibit significant antimicrobial properties. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity, which may improve binding interactions with microbial targets.

Anticancer Activity

Research has shown that this compound may possess anticancer properties, potentially acting as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, studies have highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide exerts its biological effects likely involves:

- Enzyme Inhibition : By inhibiting enzymes such as DHFR, it disrupts folate metabolism, leading to reduced nucleotide synthesis.

- Receptor Modulation : The compound may also interact with specific receptors involved in cell signaling pathways, affecting cellular responses.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that similar oxalamide compounds showed cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

- Antimicrobial Testing : In vitro testing revealed that derivatives of this compound exhibited activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Comparative Analysis : A comparative study highlighted structural analogs' varying biological activities based on their substituent groups, emphasizing how modifications can significantly influence pharmacological profiles .

類似化合物との比較

Structural Analogues in the GMC Series ()

The GMC series includes oxalamides with varying aromatic substituents (Table 1). Key differences include:

- N1-substituents : Bromophenyl (GMC-1), chloro-fluorophenyl (GMC-2), and methoxyphenyl (GMC-5).

- N2-substituents : All GMC compounds feature a 1,3-dioxoisoindolin-2-yl group, contrasting with the target compound’s piperazine-ethyl chain.

Table 1: Comparison with GMC Series

Key Insight : The target’s piperazine-ethyl chain may confer distinct pharmacokinetic properties compared to the GMC series’ dioxoisoindolinyl group, which is more rigid and electron-deficient.

Comparison with Piperazine-Containing Oxalamides ()

Piperazine derivatives are prevalent in drug design. Notable examples include:

- CAS 1049418-06-5 : N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (MW: 410.5 g/mol), differing in the N1-substituent (4-ethylphenyl vs. 3-chloro-4-methylphenyl) and piperazine para-substitution (methoxyphenyl vs. fluorophenyl) .

- Compound 9 () : Features a dichlorophenyl-piperazine group and a pyrazolyl moiety, highlighting the role of halogenation in enhancing binding affinity .

Impact of Substituents :

Implications for the Target Compound :

- Fluorophenyl-piperazine could introduce unique Phase I/II metabolism pathways, necessitating specific toxicological studies.

Q & A

Q. What synthetic strategies are recommended for synthesizing N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Coupling Reactions : Oxalamide formation via condensation of carboxylic acid derivatives with amines.

- Piperazine Functionalization : Introducing the 4-(4-fluorophenyl)piperazine moiety through nucleophilic substitution or reductive amination.

- Purification : Use column chromatography (e.g., silica gel) or recrystallization for isolating intermediates.

Experimental design (DoE) can optimize reaction parameters like temperature, solvent polarity, and catalyst loading to enhance yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic protons and piperazine methylene groups).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% threshold for biological assays).

Cross-referencing data with computational predictions (e.g., ACD/Labs Percepta) ensures accuracy .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorogenic substrates or radioligand binding.

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and selectivity in cancer vs. normal cell lines.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.

Include positive/negative controls to validate assay conditions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate interactions between variables:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent | DMF, THF, Toluene | DMF |

| Catalyst Loading | 5–15 mol% | 10 mol% |

| Statistical tools (e.g., ANOVA) identify significant factors. Computational reaction path searches (e.g., quantum chemistry) predict transition states and intermediates . |

Q. How can researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) to identify outliers.

- Troubleshooting : Check for assay interference (e.g., compound aggregation, solvent toxicity).

- Structure-Activity Relationship (SAR) : Compare analogs to isolate key functional groups.

Statistical software (e.g., R or Python) can model variability and validate reproducibility .

Q. What computational approaches predict the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses with targets (e.g., serotonin receptors).

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over time (NAMD/GROMACS).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies.

Cross-validate predictions with experimental IC₅₀ values from enzymatic assays .

Q. How to evaluate metabolic stability and pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- CYP450 Inhibition Screening : Assess potential drug-drug interactions.

- Lipophilicity (LogP) : Determine via shake-flask method or HPLC retention time.

Computational tools (e.g., SwissADME) predict absorption and BBB permeability .

Data Contradiction & Validation

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts vs. predicted values)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism or solvent-induced shifts (e.g., DMSO vs. CDCl₃).

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.

Compare experimental data with computational predictions (e.g., ACD/Labs) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。